- α/Sulfono-γ-AApeptide hybrid analogs of glucagon with enhanced stability and prolonged in vivo activity, Journal of Medicinal Chemistry (2021, Journal of Medicinal Chemistry (2021), 64(18), 13893-13901 | Language: English, Database: CAplus and MEDLINE, 13893-13901 | Language: English, Database: CAplus and MEDLINE
Cas no 9007-92-5 (Glucagon (Human))
Glucagon (Human) structure
Product Name:Glucagon (Human)
Numero CAS:9007-92-5
MF:C153H226ClN43O49S
MW:3519.20827245712
CID:807505
PubChem ID:16132283
Update Time:2024-10-26
Glucagon (Human) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Glucagon
- Glucagon Hydrochloride(Human)
- Glucagon, Human
- Glucagon RecoMbinant
- Glucagonoid
- Glukagon
- glukagonnovo
- HG-Factor
- Hyperglycemic-glycogenolytic factor
- l-histidyl-l-seryl-l-glutaminylglycyl-l-threonyl-l-phenylalanyl-l-l-threonin
- Baqsimi
- Hyperglycemic factor
- MeSH ID: D005934
- Glucagon (Human)
- l-l-alpha-aspartyl-l-seryl-l-arginyl-l-arginyl-l-alanyl-l-glutaminyl-l-alpha-a
- spartyl-l-phenylalanyl-l-valyl-l-glutaminyl-l-tryptophyl-l-leucyl-l-methionyl-
- threonyl-l-seryl-l-alpha-aspartyl-l-tyrosyl-l-seryl-l-lysyl-l-tyrosyl-l-leucy
- glucagon[pig]
- his-ser-glu(nh2)-gly-thr-phe-thr-ser-asp-tyr-ser-lys-tyr-leu-asp-ser-arg-arg-a
- His-ser-glu(nh2)-gly-thr-phe-thr-ser-asp-tyr-ser-lys-tyr-leu-asp-ser-arg-arg-ala-glu(NH2)-asp-phe-val-glu(NH2)-trp-leu-met-asp(NH2)-thr
- Glucagon, porcine, for bioassay
- Glucagonum (INN-Latin)
- Glukagon Novo
- Gvoke HypoPen1 mg Auto-Injector
- AKOS040741791
- EINECS 232-708-2
- GVOKE HYPOPEN
- DTXCID701475001
- HG Factor
- GLUCAGON (MART.)
- Glucagon (Xenopus laevis)
- Bovine glucagon
- L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-alpha-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-alpha-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threonine
- NCGC00167140-01
- GLUCAGON (USP MONOGRAPH)
- Glucagon1555
- glucagon injection, solution
- Gvoke HypoPen0.5 mg Auto-Injector
- Gvoke PFS0.5 mg Pre-filled Syringe
- F85453
- HIS-SER-GLU(NH2)-GLY-THR-PHE-THR-SER-ASP-TYR-SER-LYS-TY R-LEU-ASP-SER-ARG-ARG-ALA-GLU(NH2)-ASP-PHE-VAL-GLU(NH2)-TRP-LEU-MET-ASP(NH2)-THR
- NS00078784
- Glucagon, acetate salt, >=97.0% (HPLC)
- Glucagon, porcine, for immunoassay
- Glucagonum
- Glucagon (USP:INN:BAN:JAN)
- Big plasma glucagon
- Glucagon (pig)
- Gut glucagon-like immunoreactants
- Gvoke PFS1 mg Pre-filled Syringe
- Glucagon-like-immunoreactivity
- Glucagon, porcine
- Human glucagon, European Pharmacopoeia (EP) Reference Standard
- HSQGTFTSDYSKYLDSRRAQDFVQWLMNT
- 9007-92-5
- HSDB 3337
- Glucagon (ox)
- 16941-32-5
- Glucagone [DCIT]
- L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-.alpha.-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-.alpha.-aspartyl-L-seryl-L-arginyl-L-argin yl-L-alanyl-L-glutaminyl-L-.alpha.-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-
- Glucagon (swine)
- Glucagon [USP:INN:BAN:JAN]
- L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-alpha-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glytaminyl-L-alpha-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-
- Glucagon (Saimiri sciureus)
- Proglucagon (33-61)
- Gvoke KitVial
- Glucagon (1-29), bovine, human, porcine
- Glucagon HCl
- Glucagon (Mesocricetus auratus)
- His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr
- Gvoke PFS
- Glucagon, pig
- GLUCAGON (USP IMPURITY)
- Glucagon (1-29)
- SCHEMBL15268863
- Glucagonum [INN-Latin]
- UNII-76LA80IG2G
- DTXSID101016809
- Glucagon (dog)
- Gvoke Kit
- Glucagone
- H04AA01
- 76LA80IG2G
-
- MDL: MFCD00167532
- Inchi: 1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;/m0./s1
- Chiave InChI: RKGLLHCSSVJTAN-YYICOITRSA-N
- Sorrisi: C12C=CC=CC=1NC=C2C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H](C(=O)O)[C@H](O)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H](NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@@H](NC(=O)[C@H]([C@H](O)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H](N)CC1N=CNC=1)CC1C=CC=CC=1)CC1C=CC(O)=CC=1)CC1=CC=C(O)C=C1)CC1=CC=CC=C1.Cl
Proprietà calcolate
- Massa esatta: 3516.59000
- Massa monoisotopica: 3480.6157019g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 55
- Conta accettatore di obbligazioni idrogeno: 55
- Conta atomi pesanti: 246
- Conta legami ruotabili: 115
- Complessità: 8160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 31
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 1000
- XLogP3: -16.9
- Superficie polare topologica: 1560Ų
Proprietà sperimentali
- Colore/forma: Diamante bianco dodecaedro cristallo fine. Inodore e insapore
- Solubilità: 可溶于甲醇(非常轻微、加热、超声处理)、水
- PSA: 1564.04000
- LogP: 0.39110
- Solubilità: Solubile in acido (pH)< 3) \ alkaline (pH >9.5) soluzioni, quasi insolubili in acqua
Glucagon (Human) Informazioni sulla sicurezza
- WGK Germania:3
- Istruzioni di sicurezza: 22-24/25
- CODICI DEL MARCHIO F FLUKA:3-10-21
- RTECS:LZ3980000
- Condizioni di conservazione:2-8°C
Glucagon (Human) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028738-1mg |
Glucagon (Human) |
9007-92-5 | 97% | 1mg |
¥2472 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G86000-1mg |
Glucagon |
9007-92-5 | 97% | 1mg |
¥2808.0 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HV084-1mg |
Glucagon |
9007-92-5 | ≥97.0% (HPLC) | 1mg |
¥2152.0 | 2022-02-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-495732-1 mg |
Glucagon-d9, |
9007-92-5 | 1mg |
¥4,061.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-495801-1 mg |
Glucagon trifluoroacetic acid salt, |
9007-92-5 | 1mg |
¥3,610.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-495732-1mg |
Glucagon-d9, |
9007-92-5 | 1mg |
¥4061.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-495801-1mg |
Glucagon trifluoroacetic acid salt, |
9007-92-5 | 1mg |
¥3610.00 | 2023-09-05 | ||
| MedChemExpress | HY-P0005-1mg |
Glucagon (Human) |
9007-92-5 | 99.84% | 1mg |
¥1200 | 2023-08-31 | |
| MedChemExpress | HY-P0005-5mg |
Glucagon (Human) |
9007-92-5 | 99.84% | 5mg |
¥3600 | 2023-08-31 | |
| MedChemExpress | HY-P0005-10mg |
Glucagon (Human) |
9007-92-5 | 99.84% | 10mg |
¥5400 | 2023-08-31 |
Glucagon (Human) Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Oxygen ; rt
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.10 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.11 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.12 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.13 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.14 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.15 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.16 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.17 Reagents: Trifluoroacetic acid , Thioanisole , Phenol , 1,2-Ethanedithiol , Water ; 2.5 h, rt
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.10 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.11 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.12 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.13 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.14 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.15 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.16 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 2 - 4 h, rt
1.17 Reagents: Trifluoroacetic acid , Thioanisole , Phenol , 1,2-Ethanedithiol , Water ; 2.5 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Glucagon and a glucagon-GLP-1 dual-agonist increases cardiac performance with different metabolic effects in insulin-resistant hearts, British Journal of Pharmacology (2012, British Journal of Pharmacology (2012), 165(8), 2736-2748 | Language: English, Database: CAplus and MEDLINE, 2736-2748 | Language: English, Database: CAplus and MEDLINE
Glucagon (Human) Raw materials
- Fmoc-Asn-OH
- Fmoc-Met-OH
- Fmoc-Thr-OH
- Fmoc-lys-OH
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid
- Fmoc-Lys-OH hydrochloride
- Fmoc-Arg-OH
- Fmoc-Gly-OH
- Fmoc-Ser-OH
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-histidine
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
- Fmoc-Tyr-OH
- Fmoc-L-Val-OH
- Fmoc-L-glutamine
- Fmoc-Phe-OH
- Fmoc-L-Leu-OH
- Nα-Fmoc-L-tryptophan
- Fmoc-Ala-OH
Glucagon (Human) Preparation Products
Glucagon (Human) Letteratura correlata
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
9007-92-5 (Glucagon (Human)) Prodotti correlati
- 52232-67-4(Teriparatide)
- 320367-13-3(Lixisenatide)
- 141758-74-9(exendin-4)
- 62253-63-8(EGF (Human))
- 40077-57-4(Aviptadil)
- 16960-16-0(Tetracosactide)
- 122341-40-6(Neuropeptide Y (13-36), amide, human)
- 119418-04-1(Galanin (1-30), human)
- 141732-76-5(Exenatide acetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti